5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a heterocyclic organic compound that contains two nitrogen atoms and an oxygen atom in its structure. The compound is also known as EPO-NP-OD or ENO and has been extensively studied for its potential use in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets. In cancer cells, ENO disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase enzymes. In bacteria and fungi, the compound is believed to inhibit the synthesis of essential cellular components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In bacteria and fungi, ENO inhibits the growth of the microorganisms by disrupting their cellular metabolism. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in laboratory experiments is its diverse range of applications. The compound can be used in various fields such as medicine, agriculture, and materials science. Additionally, ENO is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its potential toxicity. ENO has been shown to exhibit cytotoxicity against various cell lines, and its safety profile needs to be further investigated.
Zukünftige Richtungen
There are numerous future directions for the research on 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of new anticancer drugs based on the compound. ENO has shown significant antitumor activity against various cancer cell lines, and its potential as a cancer therapeutic needs to be further explored. Additionally, the compound can be used as a starting material for the synthesis of new antibiotics and agrochemicals. The development of new materials based on ENO is also an area of interest, as the compound exhibits unique optical and electronic properties. Further research is needed to fully understand the potential of 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in various scientific fields.
Synthesemethoden
The synthesis of 5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-ethoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base and a solvent. The reaction proceeds through a cyclization process, resulting in the formation of the oxadiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of the compound is in the field of medicine. ENO has been shown to exhibit significant antitumor activity against various cancer cell lines. The compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Additionally, ENO has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-22-14-8-6-11(7-9-14)16-17-15(18-23-16)12-4-3-5-13(10-12)19(20)21/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBZRWVTZQIYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.